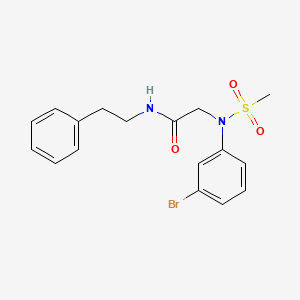
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune and inflammatory diseases.
作用機序
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide is a potent and selective inhibitor of tyrosine kinase 2 (TYK2), which is a key signaling molecule in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway plays a crucial role in the regulation of immune responses. By inhibiting TYK2, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been shown to have significant biochemical and physiological effects in various preclinical models. It can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It can also reduce the infiltration of immune cells into inflamed tissues and prevent tissue damage.
実験室実験の利点と制限
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has several advantages for lab experiments. It has high potency and selectivity for TYK2, which allows for precise modulation of the JAK-STAT pathway. It also has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which facilitate in vivo studies. However, N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has some limitations, such as potential off-target effects and toxicity issues, which need to be carefully evaluated in further studies.
将来の方向性
There are several future directions for the development of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. First, more preclinical studies are needed to evaluate its efficacy and safety in various autoimmune and inflammatory diseases. Second, clinical trials are needed to assess its therapeutic potential in human patients. Third, further optimization of the chemical structure of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide may lead to the development of more potent and selective TYK2 inhibitors. Fourth, combination therapy with other immunomodulatory agents may enhance the therapeutic effects of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide. Fifth, the role of TYK2 in other disease pathways, such as cancer and metabolic disorders, needs to be explored.
合成法
The synthesis of N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-bromobenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with N-phenethylglycine to form the desired amide.
科学的研究の応用
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXQOCBPFTGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5111313.png)
![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
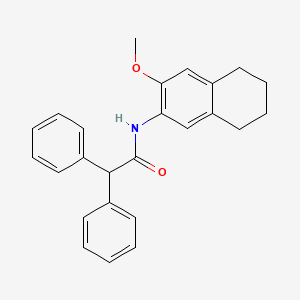
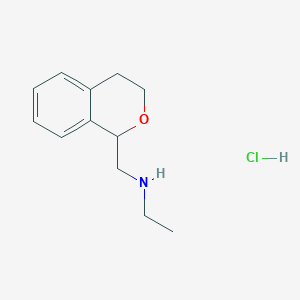
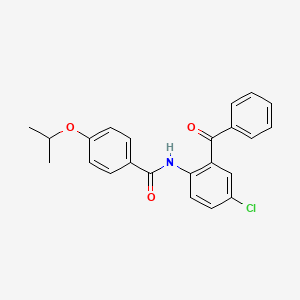

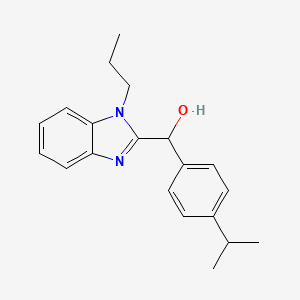

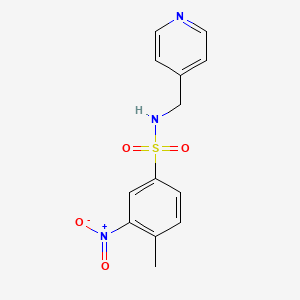
![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)